molecular formula C16H30N2O4Si B13977753 ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate

ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate

Cat. No.: B13977753
M. Wt: 342.51 g/mol
InChI Key: CLCRGBQDNZBCDS-UHFFFAOYSA-N
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Description

Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate is a synthetic organic compound that features a pyrazole ring substituted with an ethyl ester group and a tert-butyl(dimethyl)silyl-protected butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The protected intermediate is then subjected to further reactions to introduce the pyrazole ring and the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It may be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The tert-butyl(dimethyl)silyl group can protect reactive sites during synthesis, allowing for selective reactions to occur .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the tert-butyl(dimethyl)silyl group provides stability and selectivity in reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C16H30N2O4Si

Molecular Weight

342.51 g/mol

IUPAC Name

ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C16H30N2O4Si/c1-7-20-15(19)13-12-14(18-17-13)21-10-8-9-11-22-23(5,6)16(2,3)4/h12H,7-11H2,1-6H3,(H,17,18)

InChI Key

CLCRGBQDNZBCDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)OCCCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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